Benz-13C6-oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-4-7-6(3-1)8-5-9-7/h1-5H/i1+1,2+1,3+1,4+1,6+1,7+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMCBBGGLRIHSE-ZFJHNFROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472596 | |
| Record name | Benz-13C6-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.077 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216500-18-3 | |
| Record name | Benz-13C6-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1216500-18-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Analytical Advantages of Benz 13c6 Oxazole
Mass Spectrometry Applications
Mass Spectrometry (MS) relies on the mass-to-charge ratio (m/z) of ions to identify and quantify compounds. The presence of six ¹³C atoms in place of ¹²C atoms in the benzene ring of benzoxazole results in a predictable increase in the molecular weight. This mass shift is a direct and sensitive indicator of the isotopic enrichment.
Table 1: Illustrative Mass Spectrometry Signature of Benz-13C6-oxazole
| Compound Component | Natural Abundance (¹²C) Mass (Da) | ¹³C₆ Enriched Mass (Da) | Mass Difference (Da) |
| Benzoxazole (C₇H₅NO) | 119.0371 | 125.0313 | +6.0000 |
Note: This table illustrates the theoretical mass shift. Actual mass measurements would depend on the ionization method and instrument resolution. The natural abundance mass of ¹²C₆¹H₅¹⁴N¹⁶O is approximately 119.0371 Da, while the ¹³C₆¹H₅¹⁴N¹⁶O isotopologue would have a mass of approximately 125.0313 Da. This 6 Da difference is a clear marker for the ¹³C₆ enrichment. symeres.comwikipedia.orgresearchgate.net
This significant mass shift allows for straightforward differentiation of this compound from its non-labeled counterpart, even in complex mixtures. It is particularly useful in quantitative analyses, metabolic flux studies, and identifying reaction products or degradation pathways where the benzoxazole core is conserved.
NMR Spectroscopy Applications
NMR spectroscopy is a powerful technique for elucidating molecular structures, and ¹³C NMR is specifically used to probe the carbon framework of molecules irisotope.comthisisant.comnih.gov. The ¹³C nucleus has a spin of ½, making it NMR-active, although its low natural abundance (approx. 1.1%) typically results in weaker signals compared to ¹H NMR.
The ¹³C₆ enrichment in this compound offers several advantages for NMR studies:
Enhanced Sensitivity: The increased concentration of ¹³C nuclei in the benzene ring enhances the signal-to-noise ratio for these specific carbons in ¹³C NMR spectra, facilitating their detection and analysis irisotope.comnih.govrsc.org.
Structural Elucidation: ¹³C NMR provides characteristic chemical shifts for different types of carbon atoms (e.g., aromatic, aliphatic, carbonyl). For this compound, the ¹³C-enriched carbons in the benzene ring will exhibit distinct signals, aiding in the confirmation of the aromatic structure and its connectivity irisotope.comthisisant.comnih.gov.
¹³C-¹³C Correlation Spectroscopy (e.g., INADEQUATE): Techniques like INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) are designed to detect correlations between directly bonded ¹³C nuclei nih.govnih.govresearchgate.net. With the benzene ring fully enriched in ¹³C, these experiments become significantly more sensitive and informative, allowing for the mapping of the entire carbon backbone of the aromatic moiety. This is invaluable for confirming the structure and identifying how the molecule fragments or rearranges during reactions.
Table 2: Illustrative ¹³C NMR Chemical Shifts and Correlation Potential
| Carbon Type in Benzoxazole | Typical ¹³C Chemical Shift (ppm) | ¹³C NMR Signal Behavior in this compound | ¹³C-¹³C Correlation Potential |
| Aromatic Carbons (C2-C7) | 110-160 ppm | Enhanced intensity; ¹³C-¹³C correlations readily observable | High (due to ¹³C₆ enrichment) |
| Oxazole (B20620) Carbon (C2) | ~150-160 ppm | Natural abundance signal; may show weaker ¹³C-¹H coupling | Low (unless pre-labeled) |
| Oxazole Carbon (C3a, C7a) | ~130-140 ppm | Enhanced intensity; ¹³C-¹³C correlations observable | High (due to ¹³C₆ enrichment) |
Note: This table provides representative chemical shift ranges for aromatic carbons in benzoxazole systems. The ¹³C₆ enrichment specifically targets the carbons of the benzene ring (C4-C7 in standard numbering, and C3a, C7a which are part of the fused system), leading to significantly stronger signals and enabling advanced correlation experiments. irisotope.comthisisant.comnih.govfrontiersin.org
Synthesis and Applications of Benz 13c6 Oxazole
The synthesis of isotopically labeled compounds typically involves using labeled precursors in established synthetic routes symeres.comsilantes.comresearchgate.net. For Benz-13C6-oxazole, this would likely involve synthesizing or acquiring ¹³C₆-labeled benzene (B151609) derivatives that can then be cyclized to form the benzoxazole (B165842) ring system. Common methods for benzoxazole synthesis often start from 2-aminophenols nih.govorganic-chemistry.org.
The applications of this compound are directly tied to the advantages conferred by its isotopic labeling:
Mechanistic Studies of Aromatic Transformations: Researchers can use this compound to study reactions that occur on or involve the aromatic ring, such as functionalization, degradation, or participation in larger reaction cascades. The ¹³C₆ label ensures that the fate of the entire benzene ring can be tracked with high fidelity using MS and NMR symeres.comacs.orgnumberanalytics.com.
Metabolic and Pharmacokinetic Profiling: In pharmaceutical research or studies of xenobiotics, this compound can serve as a labeled drug candidate or intermediate. Its metabolism can be monitored by tracking the ¹³C₆-labeled benzoxazole core or its labeled fragments in biological samples using LC-MS or NMR symeres.comacs.org. This helps in understanding absorption, distribution, metabolism, and excretion (ADME) properties.
Development of Analytical Standards: Compounds with defined isotopic enrichment are crucial as internal standards for quantitative analysis via MS. This compound can serve as such a standard for quantifying benzoxazole-containing compounds in complex matrices.
Probing Molecular Interactions: In supramolecular chemistry or studies involving binding to biological targets, the ¹³C₆ label can aid in characterizing the interaction by monitoring changes in the NMR spectrum or mass of the benzoxazole moiety upon binding.
Advanced Spectroscopic Characterization Utilizing ¹³c₆ Labeling
The incorporation of a uniform carbon-13 (¹³C) isotopic label into the benzene (B151609) ring of benzoxazole (B165842), creating Benz-¹³C₆-oxazole, provides a powerful tool for in-depth spectroscopic analysis. This enrichment dramatically enhances the sensitivity and information content of ¹³C-centric analytical techniques, enabling detailed investigation of the molecule's structure, bonding, and behavior.
Quantitative Research Applications of Benz 13c6 Oxazole
Quantitative Nuclear Magnetic Resonance (qNMR) as a Primary Reference Standard
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method of measurement, enabling the determination of the purity of a substance without the need for a structurally identical reference standard. The principle of qNMR lies in the direct proportionality between the integral of a specific resonance signal and the number of nuclei contributing to that signal. When a known amount of a certified reference material is added to a sample, the concentration of the analyte can be accurately determined by comparing the integrals of their respective signals.
Benz-13C6-oxazole is theoretically an excellent candidate for use as an internal standard in qNMR for the quantification of unlabeled benzoxazole (B165842) or structurally related compounds. In ¹H NMR, the proton signals of this compound would be virtually identical to those of the unlabeled analogue, ensuring that any variations in experimental conditions affect both compounds equally. However, in ¹³C NMR, the enriched benzene (B151609) ring carbons would exhibit significantly different chemical shifts and coupling patterns, providing clear, well-resolved signals for quantification. magritek.com
The primary advantage of using a ¹³C-labeled internal standard like this compound in qNMR is the ability to select quantification signals that are free from spectral overlap, a common challenge in the analysis of complex mixtures. magritek.com While ¹H NMR is often preferred for its higher sensitivity, the greater chemical shift dispersion of ¹³C NMR can provide superior resolution. magritek.com
To illustrate the application of this compound in qNMR, consider the following hypothetical scenario for determining the purity of a benzoxazole sample:
Hypothetical qNMR Purity Assessment of Benzoxazole
| Parameter | Value |
| Analyte | Benzoxazole |
| Internal Standard | This compound |
| Weight of Analyte | 10.0 mg |
| Weight of Internal Standard | 5.0 mg |
| Purity of Internal Standard | 99.8% |
| Molecular Weight of Analyte | 119.12 g/mol |
| Molecular Weight of Internal Standard | 125.12 g/mol |
| Integral of Analyte Signal (¹H) | 1.00 |
| Integral of Internal Standard Signal (¹H) | 0.52 |
| Number of Protons (Analyte) | 1 |
| Number of Protons (Internal Standard) | 1 |
The purity of the benzoxazole sample can be calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
In this hypothetical case, the calculated purity of the benzoxazole sample would be 98.7%.
Isotope Dilution Mass Spectrometry (IDMS) in Trace Analysis and Method Validation
Isotope Dilution Mass Spectrometry (IDMS) is a definitive measurement principle renowned for its high accuracy and precision, making it a gold standard for trace analysis and method validation. The technique involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of the analytical workflow. The labeled standard and the native analyte are assumed to behave identically during extraction, cleanup, and ionization, thus compensating for any losses or matrix effects. nih.gov
This compound serves as an ideal internal standard for the IDMS analysis of benzoxazole and its derivatives. The six-mass unit difference between the labeled and unlabeled compounds provides a clear distinction in the mass spectrum, free from isotopic interference from the analyte. Furthermore, ¹³C-labeled standards are generally preferred over deuterated standards for aromatic compounds, as they are not susceptible to hydrogen-deuterium exchange, which can compromise the accuracy of the results. isotope.com
The application of this compound in IDMS is particularly valuable for the analysis of complex matrices, such as environmental samples or biological fluids, where significant matrix effects can suppress or enhance the analyte signal. By calculating the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, these effects can be effectively nullified. nih.gov
A hypothetical example of using this compound for the quantification of benzoxazole in a water sample is presented below:
Hypothetical IDMS Quantification of Benzoxazole in Water
| Parameter | Value |
| Sample Volume | 100 mL |
| Concentration of this compound Standard | 10 ng/mL |
| Volume of Standard Added | 100 µL |
| Final Extraction Volume | 1 mL |
| Measured Analyte Peak Area | 50,000 |
| Measured Internal Standard Peak Area | 55,000 |
| Response Factor (Analyte/Standard) | 1.05 |
The concentration of benzoxazole in the water sample can be determined using the ratio of the peak areas and the known concentration of the internal standard. This approach allows for detection limits in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range in various matrices. isotope.com
Application in Standard Addition Protocols for Analytical Chemistry Research
The standard addition method is a powerful technique used to overcome matrix effects in quantitative analysis. It involves adding known amounts of the analyte to the sample and measuring the instrumental response. By extrapolating the resulting calibration curve back to a zero response, the initial concentration of the analyte in the sample can be determined.
While traditional standard addition relies on adding the unlabeled analyte, the use of an isotopically labeled compound like this compound can offer significant advantages, particularly in mass spectrometry-based methods. By adding known quantities of this compound to the sample, a calibration curve can be constructed based on the ratio of the unlabeled analyte signal to the labeled standard signal. This approach combines the benefits of standard addition for matrix effect correction with the precision of isotope dilution.
This technique, often referred to as isotopic standard addition, is especially useful when a certified standard of the unlabeled analyte is not available, but a well-characterized labeled standard is. The procedure involves preparing a series of samples, each with the same amount of the unknown sample and increasing amounts of the this compound standard.
An illustrative dataset for a standard addition experiment using this compound is provided below:
Hypothetical Data for Standard Addition of this compound
| Sample | Volume of Sample (mL) | Concentration of Added this compound (ng/mL) | Measured Signal Ratio (Analyte/Standard) |
| 1 | 1 | 0 | - |
| 2 | 1 | 5 | 1.2 |
| 3 | 1 | 10 | 0.8 |
| 4 | 1 | 15 | 0.6 |
| 5 | 1 | 20 | 0.5 |
By plotting the signal ratio against the concentration of the added standard, a linear regression can be performed. The x-intercept of this plot will correspond to the negative of the initial concentration of benzoxazole in the sample.
Theoretical and Computational Investigations of Benz 13c6 Oxazole
Quantum Chemical Calculations (e.g., DFT) for Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules with high accuracy. nih.gov These methods are instrumental in interpreting experimental spectra and can provide data that is difficult or impossible to obtain through empirical measurements alone. For Benz-13C6-oxazole, DFT calculations can elucidate the effects of isotopic substitution on its nuclear magnetic resonance (NMR) and vibrational spectra.
The most direct spectroscopic consequence of the 13C labeling in this compound is observed in its 13C NMR spectrum. Theoretical calculations are essential for assigning the signals in the spectrum to specific carbon atoms. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shieldings, which are then converted to chemical shifts by referencing against a standard compound like tetramethylsilane (TMS). ucm.es
DFT calculations can accurately predict the 13C chemical shifts for each carbon atom in the this compound molecule. The choice of the functional and basis set is crucial for the accuracy of the prediction. By modeling the molecule, researchers can generate a theoretical spectrum that aids in the analysis of experimental data. Furthermore, these calculations can predict the various one-bond and multi-bond 13C-13C and 13C-1H coupling constants, which are rich in structural information. The uniform 13C labeling in the benzene (B151609) moiety would result in a complex pattern of 13C-13C couplings, the analysis of which would be greatly facilitated by theoretical predictions.
Table 1: Illustrative Calculated 13C NMR Chemical Shifts for this compound Note: The following data are hypothetical and serve to illustrate the typical output of a DFT calculation. Experimental values would be required for validation.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 152.5 |
| C3a | 141.2 |
| C4 | 125.0 |
| C5 | 125.8 |
| C6 | 119.5 |
| C7 | 110.8 |
| C7a | 151.0 |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the second derivatives of the energy with respect to the atomic coordinates. chimia.charxiv.orgcore.ac.uk This analysis yields the frequencies of the fundamental vibrational modes and their corresponding intensities.
For this compound, the substitution of 12C with the heavier 13C isotope in the benzene ring leads to a predictable decrease in the frequencies of vibrational modes that involve significant motion of these carbon atoms. This isotopic shift is particularly noticeable for ring stretching and breathing modes. DFT calculations can quantify these shifts, providing a powerful tool for assigning spectral bands and confirming the incorporation of the 13C labels.
Table 2: Example of Calculated Isotopic Shifts in Vibrational Frequencies (cm⁻¹) Note: This table presents hypothetical data to demonstrate the expected effect of 13C labeling on key vibrational modes.
| Vibrational Mode Description | Benzoxazole (B165842) (¹²C) Frequency | This compound (¹³C) Frequency | Predicted Isotopic Shift |
|---|---|---|---|
| Benzene Ring Stretch | 1610 | 1575 | -35 |
| Benzene Ring Breathing | 1015 | 990 | -25 |
| C-H In-plane Bend | 1280 | 1278 | -2 |
| Oxazole (B20620) Ring Stretch | 1560 | 1558 | -2 |
Modeling of Molecular Dynamics and Conformational Analysis for Labeled Systems
Molecular dynamics (MD) simulations provide a computational microscope to view the time-dependent behavior of molecules, offering insights into their conformational flexibility and dynamics. nih.govrsc.org For a relatively rigid fused-ring system like benzoxazole, conformational analysis primarily pertains to the study of its derivatives or its interactions within a larger molecular assembly. acs.orgresearchgate.net
Computational Studies on Kinetic Isotope Effects (KIE) Related to 13C Incorporation
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. princeton.edubaranlab.org Measuring and calculating KIEs is a fundamental tool for elucidating reaction mechanisms, as it provides information about bond-breaking or bond-forming events in the rate-determining step. nih.gov
A 13C KIE is observed when a C-C or C-H bond involving a 13C atom is broken or formed in the transition state of the reaction. While typically smaller than deuterium KIEs, 13C KIEs are highly informative. Computational chemistry, specifically DFT, can be used to model the transition state structures of reactions involving benzoxazole. By calculating the vibrational frequencies of both the isotopically normal and the 13C-labeled reactants and transition states, the zero-point energies (ZPE) can be determined. The difference in ZPE between the two isotopic systems in the ground state and the transition state allows for the theoretical prediction of the KIE. nih.govharvard.edu
For a hypothetical reaction, such as the electrophilic substitution on the benzene ring of this compound, a significant normal KIE (k12/k13 > 1) at one of the ring carbons would suggest that the C-H bond at that position is being broken in the rate-determining step. Conversely, an inverse KIE (k12/k13 < 1) might indicate a change in hybridization from sp2 to sp3 at that carbon in the transition state.
Table 3: Hypothetical Computational KIE Study for C-H Activation at C7 of Benzoxazole Note: This table illustrates the type of results obtained from a computational KIE study and their mechanistic interpretation.
| Parameter | Value | Interpretation |
|---|---|---|
| Reaction Coordinate | C7-H bond cleavage | The reaction involves breaking the C-H bond at the C7 position. |
| Calculated k(¹²C)/k(¹³C) at 298 K | 1.04 | A small, normal KIE is predicted. |
| Mechanistic Implication | The C-H bond is partially broken in the rate-determining transition state. | The result supports a mechanism where C-H activation is mechanistically significant. |
Future Perspectives and Methodological Advancements
Development of Automation and High-Throughput Synthesis for 13C-Labeled Heterocycles
The synthesis of isotopically labeled compounds, including heterocycles, has traditionally been a resource-intensive and multi-step process. acs.org However, the field is moving towards more efficient and scalable methods through automation and high-throughput techniques. The development of novel strategies for inserting carbon isotopes into heterocyclic scaffolds is a vibrant area of research, driven by the need for these compounds in the pharmaceutical and agrochemical industries. nih.gov
Flow chemistry, in particular, offers significant advantages over traditional batch synthesis for isotope labeling. x-chemrx.com It allows for precise control over reaction parameters such as temperature and time, improved mixing, and enhanced safety, which are critical when working with expensive isotopic precursors. x-chemrx.com Automated platforms are being developed that can perform multi-step syntheses of N-heterocycles with minimal human intervention. researchgate.net These systems can accelerate the discovery of new synthetic routes and the production of compound libraries for screening.
A significant advancement is the development of methods that use elemental ¹³C as a starting point. For instance, the synthesis of calcium carbide (Ca¹³C₂) from elemental ¹³C, which is then used to generate ¹³C₂-acetylene, provides a universal building block for a wide range of labeled organic molecules, including polymers and pharmaceuticals. rsc.org This approach enhances atom economy and broadens the accessibility of complex labeled structures. Applying such automated and streamlined synthetic strategies to precursors of Benz-13C6-oxazole could dramatically reduce production time and cost, making this valuable tracer more accessible for widespread research.
Table 1: Comparison of Synthesis Methods for ¹³C-Labeled Heterocycles
| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Control | Manual control, potential for variability | Precise, automated control of temperature, pressure, and reaction time x-chemrx.com |
| Scalability | Challenging to scale up, often requires re-optimization | Easier to scale by extending run time (scaling-out) |
| Safety | Handling of unstable intermediates can be hazardous | Improved safety due to small reaction volumes and contained systems x-chemrx.com |
| Efficiency | Can be time-consuming with multiple manual purifications | Reduced reaction times, potential for in-line purification |
| Cost | High cost due to labor and inefficient use of expensive isotopic reagents | Potentially lower cost through improved yields and reagent efficiency x-chemrx.com |
Integration of Advanced Machine Learning and AI in Isotopic Analysis and Prediction
ML algorithms can now predict ¹³C-NMR chemical shifts with high accuracy, achieving mean absolute errors of around 1.2-1.4 ppm. caspre.cafrontiersin.org Tools such as DP4-AI can automate the entire process from raw NMR data acquisition to structure verification, significantly reducing the time required for analysis compared to manual interpretation. nih.gov Other platforms, like Small Molecule Accurate Recognition Technology (SMART), leverage AI to compare experimental 2D NMR spectra (such as ¹H-¹³C HSQC) against large databases to rapidly generate structural hypotheses for natural products and other complex molecules. ucsd.edu
For isotopic analysis specifically, ML techniques are being explored to identify isotopes from various spectral data, even when domain shifts occur between training and testing data. mdpi.com This could improve the deconvolution of complex spectra from metabolic studies where this compound and its metabolites might be present in a mixture.
Table 2: AI and Machine Learning Tools in NMR and Isotopic Analysis
| Tool/Technique | Function | Key Advantage | Reference |
|---|---|---|---|
| CASPRE | Predicts ¹³C-NMR chemical shifts from molecular structure. | High accuracy prediction based on a machine learning model. | caspre.ca |
| DP4-AI | Automated structure elucidation from raw ¹H and ¹³C-NMR spectra. | Reduces human-time-consuming NMR data assignment. | frontiersin.orgnih.gov |
| SMART NMR | Generates structure hypotheses from ¹H-¹³C HSQC spectra. | Compares query spectra against a large library of natural products. | ucsd.edu |
| ML for Isotope ID | Multi-isotope identification from spectral data. | Maintains classification performance despite spectral shifts. | mdpi.com |
Novel Applications of this compound in Emerging Fields of Chemical Science
The primary utility of stable isotope labeling is to act as a tracer to track the fate of molecules in chemical and biological systems without altering their chemical properties. wikipedia.org For this compound, this opens up sophisticated applications in medicine and biology.
One of the most promising areas is in advanced drug metabolism and pharmacokinetic (DMPK) studies. symeres.com By using this compound, researchers can precisely track the metabolic fate of the benzoxazole (B165842) core, identifying and quantifying metabolites in complex biological matrices using MS and NMR. alfa-chemistry.comnih.gov This provides invaluable information for optimizing the pharmacokinetic properties of new drug candidates and reducing potential toxicity. alfa-chemistry.com
Furthermore, this compound can serve as a powerful tool in metabolic flux analysis (MFA). alfa-chemistry.com By introducing the labeled compound to cells or organisms, scientists can trace the incorporation of its ¹³C atoms into various metabolic networks. This allows for the quantification of reaction rates within cellular pathways, offering deep insights into disease states like cancer or diabetes. alfa-chemistry.comalfa-chemistry.com While positron emission tomography (PET) often uses short-lived isotopes like ¹¹C for imaging, studies with ¹³C-labeled compounds can provide complementary mechanistic information crucial for understanding drug targets and biological pathways. nih.govalfa-chemistry.com
Interdisciplinary Research Combining Isotope Chemistry with Advanced Materials or Catalysis
The application of isotopically labeled compounds is expanding beyond biology into interdisciplinary fields like materials science and catalysis. Stable isotopes are powerful tools for elucidating reaction mechanisms and kinetics. symeres.comuea.ac.uk this compound, or labeled precursors derived from it, could be incorporated into polymer chains or advanced materials. By monitoring the ¹³C label, researchers could study material degradation pathways, polymerization kinetics, or the diffusion of small molecules within a material matrix. A recent approach has demonstrated the synthesis of ¹³C₂-labeled polymers, highlighting the feasibility of this strategy. rsc.org
In catalysis, isotopic labeling is a cornerstone for mechanistic investigation. uea.ac.uk Labeled substrates can be used to track the transfer of atoms and the formation of intermediates in complex catalytic cycles. acs.org For example, a reaction involving a benzoxazole derivative could be studied using this compound to determine whether the heterocyclic ring remains intact or undergoes cleavage and rearrangement. This is particularly valuable in photocatalysis and organometallic catalysis, where understanding the precise steps of a reaction is key to designing more efficient and selective catalysts. acs.org The combination of isotopic labeling with advanced spectroscopic techniques provides a detailed picture of reaction pathways that would otherwise be inaccessible.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benz-13C6-oxazole derivatives, and what challenges arise in their purification?
- Methodological Answer : this compound derivatives are typically synthesized via multi-step protocols involving isotopic labeling. A key route is the Mannich reaction, where propargyl intermediates (e.g., acetylenic amines) react with o-aminophenol to form benzoxazole cores . Challenges include:
- Low yields in cyclization steps due to competing side reactions.
- Purification complexity from unreacted intermediates; column chromatography with polar stationary phases (e.g., silica gel) is often required .
- Isotopic dilution : Ensuring 13C6 purity during synthesis requires strict control of precursor stoichiometry .
Q. Which analytical techniques are critical for confirming the structure and isotopic purity of this compound?
- Methodological Answer :
- 13C NMR : Essential for verifying isotopic incorporation and distribution. High-resolution instruments (≥ 500 MHz) are needed to resolve 13C-13C coupling .
- Mass spectrometry (HRMS) : Confirms molecular weight and isotopic enrichment (e.g., distinguishing 13C6 from natural abundance 12C) .
- X-ray crystallography : Resolves crystal packing and bond angles, critical for structural validation (e.g., CCDC 1850211 in ).
Advanced Research Questions
Q. How do isotopic labeling (13C6) influence the reaction kinetics or mechanistic pathways in Benz-oxazole synthesis?
- Methodological Answer :
- Kinetic isotope effects (KIEs) : 13C labeling alters bond vibrational frequencies, potentially slowing reaction rates in steps involving C–H bond cleavage (e.g., cyclization) .
- Mechanistic tracking : Use 13C NMR to trace isotopic incorporation into intermediates, identifying rate-limiting steps (e.g., Mannich base formation) .
- Computational modeling : Pair experimental data with DFT calculations to simulate isotopic effects on transition states .
Q. What strategies address contradictions in spectral data when characterizing novel this compound analogs?
- Methodological Answer :
- Cross-validation : Compare NMR, HRMS, and XRD data to resolve discrepancies (e.g., distinguishing regioisomers via NOESY correlations) .
- Error analysis : Quantify signal-to-noise ratios in isotopic MS peaks to rule out contamination .
- Controlled degradation studies : Hydrolyze products to isolate fragments for reanalysis, clarifying structural ambiguities .
Q. How can reaction conditions be optimized to improve yields in multi-step this compound syntheses?
- Methodological Answer :
- Catalyst screening : Test palladium or copper catalysts for cyclization steps to reduce side products .
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to enhance intermediate solubility .
- Temperature gradients : Use microwave-assisted synthesis to accelerate slow steps (e.g., acetylenic coupling) while minimizing decomposition .
Q. What computational methods complement experimental data in studying this compound's electronic properties?
- Methodological Answer :
- DFT calculations : Model HOMO-LUMO gaps to predict reactivity (e.g., electrophilic substitution sites) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
- Thermodynamic profiling : Use NIST reaction enthalpy data (ΔrH°) to assess feasibility of proposed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
